The synthesis of miriplatin monohydrate typically involves several key steps:
In industrial settings, the synthesis follows similar protocols but is scaled up significantly. High-purity reagents are utilized along with advanced purification techniques to achieve a product that meets clinical standards. The final formulation typically involves creating a stable suspension with lipiodol for therapeutic use .
Miriplatin monohydrate features a unique molecular structure characterized by:
Analytical techniques such as elemental analysis, electrospray ionization mass spectrometry, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to confirm its structure and purity .
Miriplatin monohydrate participates in various chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to achieve desired outcomes .
The products formed from reactions involving miriplatin depend on the nature of the reaction:
Miriplatin monohydrate exerts its anticancer effects primarily through selective uptake by liver cancer cells. Once internalized:
The targeted delivery mechanism via transarterial chemoembolization ensures that miriplatin accumulates in tumor tissues, thereby maximizing its efficacy while minimizing systemic exposure .
Miriplatin monohydrate possesses several notable physical and chemical properties:
These properties are critical for ensuring effective administration and therapeutic outcomes in clinical settings .
Miriplatin monohydrate has diverse applications across various fields:
Traditional platinum drug synthesis often relies on potassium tetrachloroplatinate(II) (K₂PtCl₄) as a precursor, requiring silver salts for chloride abstraction to generate reactive aquo species. For miriplatin, this approach introduces significant impurities: residual silver ions complicate purification and pose toxicity risks. A breakthrough method detailed in Patent CN104119387A uses trans-[(1R,2R)-cyclohexane-1,2-diamine]dichloroplatinum(II) as the starting material. This complex undergoes ligand exchange in a dichloromethane-alcohol mixed solvent system, where myristic acid displaces chloride ions without silver catalysis [2].
The reaction mechanism proceeds via nucleophilic substitution:
[Pt(dach)Cl₂] + 2 CH₃(CH₂)₁₂COOH → [Pt(dach)(myristate)₂] + 2 HCl
Key advantages include:
Table 1: Comparative Synthetic Routes for Miriplatin Precursors
Method | Precursor | Catalyst | Max Yield | Major Impurities |
---|---|---|---|---|
Traditional K₂PtCl₄ route | K₂PtCl₄ | AgNO₃ | 68% | AgCl, KCl |
Novel direct substitution | [Pt(dach)Cl₂] | None | 92% | Unreacted myristic acid |
Scalability demands precise control over reaction kinetics and crystallization. CN104119387A identifies four critical parameters:
Table 2: Impact of Reaction Parameters on Miriplatin Yield
Parameter | Suboptimal Condition | Optimal Condition | Yield Change |
---|---|---|---|
Temperature | 30°C | 45°C | +40% |
Stirring Speed | 200 rpm | 800 rpm | +25% |
Cooling Rate | No controlled cooling | 1°C/min to 4°C | +15% |
Anti-solvent Volume | None | 2x reaction volume | +12% |
Incorporating the C₁₄ myristate chains—key to miriplatin’s lipophilicity—requires solvents that balance platinum complex solubility and ligand reactivity. Dichloromethane (DCM) blended with short-chain alcohols (e.g., methanol, ethanol, isopropanol) achieves this:
The process leverages in situ acid catalysis: Myristic acid’s carboxyl group attacks platinum after alcohol protonation of Pt-Cl bonds. This avoids silver but necessitates anhydrous conditions. Post-reaction, solvent recovery is critical:
Table 3: Solvent Systems for Ligand Incorporation
Solvent Blend (v/v) | Reaction Rate (h⁻¹) | Myristate Incorporation Efficiency | Pt Loss to Filtrate |
---|---|---|---|
DCM:Methanol (9:1) | 0.42 | 98% | <1% |
DCM:Ethanol (8:2) | 0.38 | 95% | 2% |
DCM:Isopropanol (7:3) | 0.25 | 85% | 5% |
Tetrahydrofuran (THF) alone | 0.18 | 72% | 12% |
Silver Residue Mitigation:
Legacy platinum synthesis routes use AgNO₃ to generate reactive [Pt(dach)(H₂O)₂]²⁺ intermediates. This introduces silberchlorid (AgCl) precipitates requiring complex filtration. More critically, residual silver (even at ppm levels) accelerates drug decomposition and poses nephrotoxicity risks. CN104119387A solves this by:
Toxic Solvent Management:
Dichloromethane (Class 2 ICH solvent) requires stringent controls to limit residues to <600 ppm. The process employs:
Hydration Control:
Miriplatin monohydrate stability hinges on precise water content. Over-drying produces anhydrous crystals prone to aggregation, while excess water promotes hydrolysis. Industrial lyophilization maintains water content at 3.8–4.2% w/w, verified by Karl Fischer titration [5].
Table 4: Industrial Specifications for Miriplatin Monohydrate Purity
Impurity | Acceptance Limit | Detection Method |
---|---|---|
Silver (Ag⁺) | ≤1 ppm | ICP-MS |
Dichloromethane | ≤10 ppm | GC-FID |
Free myristic acid | ≤0.5% w/w | HPLC-ELSD |
Water content | 3.8–4.2% w/w | Karl Fischer titration |
[Pt(dach)Cl₂] | ≤0.3% w/w | HPLC-UV |
Compound Glossary
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0